DL-Glyceraldehyde DL-Glyceraldehyde Glyceraldehyde, also known as aldotriose or glycerose, belongs to the class of organic compounds known as monosaccharides. Monosaccharides are compounds containing one carbohydrate unit not glycosidically linked to another such unit, and no set of two or more glycosidically linked carbohydrate units. Monosaccharides have the general formula CnH2nOn. Glyceraldehyde exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Glyceraldehyde has been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, glyceraldehyde is primarily located in the cytoplasm. Glyceraldehyde exists in all eukaryotes, ranging from yeast to humans. Glyceraldehyde participates in a number of enzymatic reactions. In particular, Glyceraldehyde can be converted into glycerol through its interaction with the enzyme aldose reductase. Furthermore, Glyceraldehyde can be biosynthesized from glyceric acid; which is catalyzed by the enzyme aldehyde dehydrogenase, dimeric nadp-preferring. Finally, Dihydroxyacetone phosphate and glyceraldehyde can be biosynthesized from fructose 1-phosphate; which is catalyzed by the enzyme fructose-bisphosphate aldolase a. In humans, glyceraldehyde is involved in the fructose intolerance, hereditary pathway, the glycerolipid metabolism pathway, the fructose and mannose degradation pathway, and the D-glyceric acidura pathway. Glyceraldehyde is also involved in a few metabolic disorders, which include glycerol kinase deficiency, familial lipoprotein lipase deficiency, and the fructosuria pathway. Glyceraldehyde is a potentially toxic compound.
Glyceraldehyde is an aldotriose comprising propanal having hydroxy groups at the 2- and 3-positions. It plays role in the formation of advanced glycation end-products (AGEs), a deleterious accompaniment to ageing. It has a role as a fundamental metabolite.
An aldotriose containing the propionaldehyde structure with hydroxy groups at the 2- and 3-positions. It is involved in the formation of ADVANCED GLYCOSYLATION END PRODUCTS.
Brand Name: Vulcanchem
CAS No.: 56-82-6
VCID: VC0052865
InChI: InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2
SMILES: C(C(C=O)O)O
Molecular Formula: C3H6O3
Molecular Weight: 90.08 g/mol

DL-Glyceraldehyde

CAS No.: 56-82-6

Reference Standards

VCID: VC0052865

Molecular Formula: C3H6O3

Molecular Weight: 90.08 g/mol

DL-Glyceraldehyde - 56-82-6

CAS No. 56-82-6
Product Name DL-Glyceraldehyde
Molecular Formula C3H6O3
Molecular Weight 90.08 g/mol
IUPAC Name 2,3-dihydroxypropanal
Standard InChI InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2
Standard InChIKey MNQZXJOMYWMBOU-UHFFFAOYSA-N
SMILES C(C(C=O)O)O
Canonical SMILES C(C(C=O)O)O
Melting Point 145°C
Physical Description Solid
Description Glyceraldehyde, also known as aldotriose or glycerose, belongs to the class of organic compounds known as monosaccharides. Monosaccharides are compounds containing one carbohydrate unit not glycosidically linked to another such unit, and no set of two or more glycosidically linked carbohydrate units. Monosaccharides have the general formula CnH2nOn. Glyceraldehyde exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Glyceraldehyde has been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, glyceraldehyde is primarily located in the cytoplasm. Glyceraldehyde exists in all eukaryotes, ranging from yeast to humans. Glyceraldehyde participates in a number of enzymatic reactions. In particular, Glyceraldehyde can be converted into glycerol through its interaction with the enzyme aldose reductase. Furthermore, Glyceraldehyde can be biosynthesized from glyceric acid; which is catalyzed by the enzyme aldehyde dehydrogenase, dimeric nadp-preferring. Finally, Dihydroxyacetone phosphate and glyceraldehyde can be biosynthesized from fructose 1-phosphate; which is catalyzed by the enzyme fructose-bisphosphate aldolase a. In humans, glyceraldehyde is involved in the fructose intolerance, hereditary pathway, the glycerolipid metabolism pathway, the fructose and mannose degradation pathway, and the D-glyceric acidura pathway. Glyceraldehyde is also involved in a few metabolic disorders, which include glycerol kinase deficiency, familial lipoprotein lipase deficiency, and the fructosuria pathway. Glyceraldehyde is a potentially toxic compound.
Glyceraldehyde is an aldotriose comprising propanal having hydroxy groups at the 2- and 3-positions. It plays role in the formation of advanced glycation end-products (AGEs), a deleterious accompaniment to ageing. It has a role as a fundamental metabolite.
An aldotriose containing the propionaldehyde structure with hydroxy groups at the 2- and 3-positions. It is involved in the formation of ADVANCED GLYCOSYLATION END PRODUCTS.
Solubility 17 mg/mL
Synonyms (±)-2,3-Dihydroxy-propanal; (±)-Glyceraldehyde; 2,3-Dihydroxypropanal; 2,3-Dihydroxypropionaldehyde; DL-Glyceric aldehyde; Glyceraldehyde; Glyceric aldehyde; Glycerinaldehyde; Glycerose; NSC 67934; dl-Glyceraldehyde; α,β-Dihydroxypropionaldehyde
PubChem Compound 751
Last Modified Nov 11 2021
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